molecular formula C11H11ClN2O2 B7787409 3-[(4-chlorophenyl)hydrazinylidene]pentane-2,4-dione

3-[(4-chlorophenyl)hydrazinylidene]pentane-2,4-dione

Cat. No.: B7787409
M. Wt: 238.67 g/mol
InChI Key: ISOQCKAWKCUSHA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-fluorobenzoic acid can be synthesized via the Schiemann reaction. This involves the diazotization of 4-aminobenzoic acid, followed by the introduction of fluoride using tetrafluoroborate. The reaction conditions typically involve:

Industrial Production Methods

Industrial production of 4-fluorobenzoic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Oxidation Reactions: The compound can be oxidized to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 4-fluorobenzyl alcohol or 4-fluorobenzaldehyde.

    Oxidation: More complex fluorinated aromatic compounds.

Scientific Research Applications

4-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 4-fluorobenzoic acid exerts its effects involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzoic acid
  • 4-bromobenzoic acid
  • 4-iodobenzoic acid

Comparison

4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. Compared to its halogenated counterparts, 4-fluorobenzoic acid often exhibits different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(4-chlorophenyl)hydrazinylidene]pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOQCKAWKCUSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NNC1=CC=C(C=C1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(=NNC1=CC=C(C=C1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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